molecular formula C9H15NOS B1382824 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol CAS No. 1337640-20-6

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol

Cat. No. B1382824
CAS RN: 1337640-20-6
M. Wt: 185.29 g/mol
InChI Key: QXNHPELAJXNRJS-UHFFFAOYSA-N
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Description

“3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol” is a compound with the CAS Number: 1337640-20-6 . It has a molecular weight of 185.29 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists . Several methods have been summarized for synthesizing this compound, including starting from acetylthiophene, starting from thiophene, and starting from thiophenecarboxaldehyde .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 185.29 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Generation of Diverse Compound Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized as a starting material in various alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepines, and more, demonstrating the potential of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol in similar applications (Roman, 2013).

Synthesis of Antidepressant Intermediates

This compound is a crucial intermediate for the synthesis of the antidepressant R-Duloxetine. Various synthesis methods, such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, have been explored, highlighting its significance in pharmaceutical synthesis (吴佳佳 et al., 2017).

Stereochemistry in Mannich Bases

The compound has relevance in the study of stereochemistry of mannich bases. Research on diastereoisomeric propan-1-ols related to this compound reveals insights into the absolute configurations and preferred conformations in such compounds, contributing to stereochemical understanding (Angiolini et al., 1969; Angiolini & Gottarelli, 1970).

Role in Cardioselectivity of Beta-Blockers

Research on related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, offers insights into the cardioselectivity of beta-adrenoceptor blocking agents, which can inform the use of this compound in similar contexts (Rzeszotarski et al., 1979).

Antimicrobial Synthesis

The compound’s derivatives have been explored for antimicrobial applications, demonstrating its potential in synthesizing heterocyclic compounds with significant pharmaceutical importance (Tayade et al., 2012).

Synthesis of Triazole and Thiophene Frameworks

It can be used as an activated compound in reactions like the Gewald and Dimroth reactions, aiding in the construction of triazole and thiophene frameworks, crucial in various chemical syntheses (Pokhodylo & Shyyka, 2014).

Inhibitory and Anticancer Activities

Its derivatives have been synthesized and evaluated for inhibitory activities against Src kinase and anticancer activities, showcasing its potential in medicinal chemistry (Sharma et al., 2010).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-2,2-dimethyl-3-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNHPELAJXNRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
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3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
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Reactant of Route 6
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol

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